molecular formula C11H15BFNO2 B8119004 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid

Cat. No.: B8119004
M. Wt: 223.05 g/mol
InChI Key: KQDSZZRGSVZSJR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperidine moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: The initial step involves the introduction of the boronic acid group onto the phenyl ring. This can be achieved through various methods, including the reaction of phenylboronic acid with appropriate reagents.

    Substitution with Fluorine: The fluorine atom is introduced onto the phenyl ring through electrophilic aromatic substitution reactions. Common reagents for this step include fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions. This step often involves the use of piperidine as a nucleophile to replace a leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The fluorine and piperidine substituents further modulate the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid is unique due to the combination of the boronic acid group with both fluorine and piperidine substituents. This unique structure imparts distinct reactivity and selectivity, making it a versatile reagent in organic synthesis and various scientific applications.

Properties

IUPAC Name

(3-fluoro-5-piperidin-1-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8,15-16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDSZZRGSVZSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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